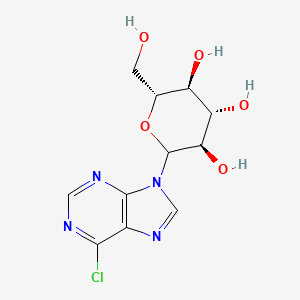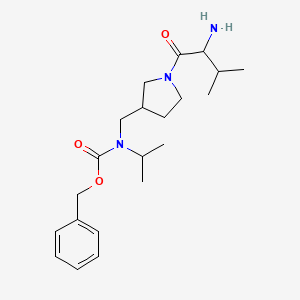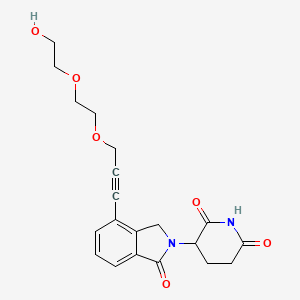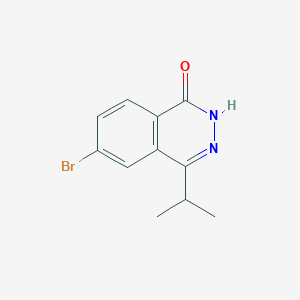
6-Chloropurine-9-b-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloropurine-9-b-D-glucoside is a compound that belongs to the class of purine nucleosides. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a β-D-glucoside moiety. This compound has garnered significant attention in the biomedical sector due to its potential therapeutic applications, including its efficacy against certain cancer variants and viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine-9-b-D-glucoside typically involves the nucleophilic substitution reaction of 6-chloropurine derivatives with β-D-glucoside under mild conditions. One efficient method employs microwave irradiation to facilitate the C6-functionalization of 6-chloropurine nucleosides with various nucleophiles. This solvent-free process yields high purity products within a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly processes are often applied. The use of microwave irradiation and solvent-free conditions aligns with these principles, ensuring efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloropurine-9-b-D-glucoside undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom at the C6 position is replaced by various nucleophiles.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Various mild nucleophiles are used in substitution reactions.
Oxidizing and Reducing Agents: Specific agents are employed depending on the desired reaction.
Major Products: The major products formed from these reactions include various C6-functionalized purine nucleosides, which can be further utilized in biomedical applications .
Wissenschaftliche Forschungsanwendungen
6-Chloropurine-9-b-D-glucoside has a wide range of scientific research applications:
Chemistry: It is used as an activator and a phosphoramidate in the synthesis of oligonucleotides.
Biology: The compound inhibits DNA, RNA, and protein synthesis, making it valuable in studying cellular processes.
Medicine: It has shown potential in anticancer therapy and antiviral activity against herpes virus and other viruses.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of specialized medications.
Wirkmechanismus
The mechanism of action of 6-Chloropurine-9-b-D-glucoside involves its incorporation into nucleic acids, leading to the inhibition of DNA, RNA, and protein synthesis. This inhibition disrupts cellular processes, making it effective against cancer cells and viruses. The compound targets specific enzymes and pathways, including RNA-dependent RNA-polymerase, which is crucial for viral replication .
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A closely related compound used in similar applications.
2-Amino-6-chloropurine: Another derivative with comparable properties.
9-Benzyl-6-chloropurine: Used in the synthesis of purine conjugates.
Uniqueness: 6-Chloropurine-9-b-D-glucoside stands out due to its β-D-glucoside moiety, which enhances its solubility and bioavailability. This unique structure contributes to its efficacy in therapeutic applications, making it a valuable compound in biomedical research.
Eigenschaften
Molekularformel |
C11H13ClN4O5 |
|---|---|
Molekulargewicht |
316.70 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2/t4-,6-,7+,8-,11?/m1/s1 |
InChI-Schlüssel |
KTDJOIVBVRLPNX-SKJPJWHRSA-N |
Isomerische SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)








![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)


